![molecular formula C7H7ClN2 B12879977 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a chlorine atom at the 7th position adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves the use of transition-metal-free strategies, such as the cyclization of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom at the 7th position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, including those involved in cell proliferation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom at the 7th position.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
Pyrrolopyrazine derivatives: These compounds have a pyrazine ring fused with a pyrrole ring.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of diverse derivatives with potential biological activities .
Propriétés
Formule moléculaire |
C7H7ClN2 |
|---|---|
Poids moléculaire |
154.60 g/mol |
Nom IUPAC |
7-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H7ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 |
Clé InChI |
DKQMMXFATGVNSU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=NC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


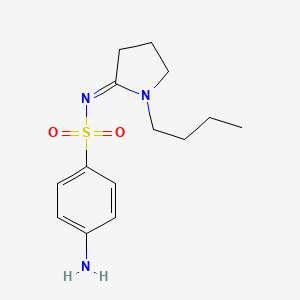
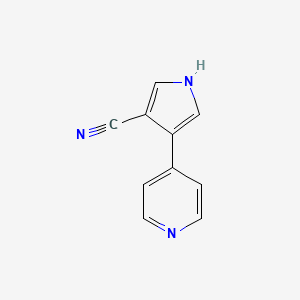
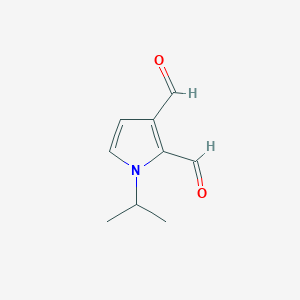

![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)

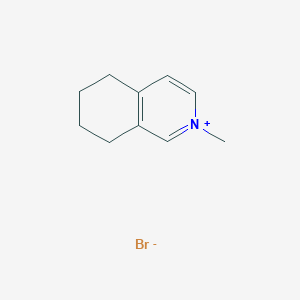
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
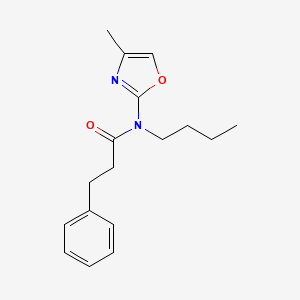
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)

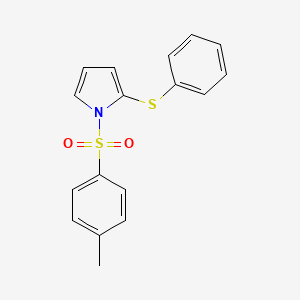
![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
